![molecular formula C6H12N2O B1526248 3-Amino-6-methylpiperidin-2-one CAS No. 45673-16-3](/img/structure/B1526248.png)
3-Amino-6-methylpiperidin-2-one
Overview
Description
3-Amino-6-methylpiperidin-2-one is a compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol. Piperidines, which include 3-Amino-6-methylpiperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 3-Amino-6-methylpiperidin-2-one can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .Chemical Reactions Analysis
Piperidines, including 3-Amino-6-methylpiperidin-2-one, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions are crucial in the pharmaceutical industry, contributing to the development of new drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-6-methylpiperidin-2-one can be computed using various tools. These properties include the molecular weight, theoretical pI, amino acid composition, atomic composition, and others .Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
3-Amino-6-methylpiperidin-2-one: serves as a key intermediate in the synthesis of bioactive piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals, including alkaloids . The versatility of this compound allows for the development of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are integral to the discovery and biological evaluation of potential drugs.
Development of Fast and Cost-Effective Synthetic Methods
The compound is used in the development of fast and cost-effective methods for the synthesis of substituted piperidines. This is an important task in modern organic chemistry due to the significant role piperidine-containing compounds play in drug construction .
Catalysis in Intramolecular Reactions
Intramolecular reactions involving 3-Amino-6-methylpiperidin-2-one can lead to the formation of various piperidine derivatives. These reactions are essential for creating complex molecular structures that are often found in pharmaceuticals .
Multicomponent Reactions
This compound is also employed in multicomponent reactions, which are a cornerstone of combinatorial chemistry. Such reactions are valuable for generating diverse molecular libraries for drug discovery and development .
Biological Activity Studies
3-Amino-6-methylpiperidin-2-one: is used in the study of biological activity, particularly in pharmacological applications. Its derivatives are analyzed for their potential therapeutic effects, which can lead to the development of new medications .
Nanotechnology Applications
The structural characteristics of 3-Amino-6-methylpiperidin-2-one make it suitable for applications in nanotechnology. Its ability to form hierarchical multilayer structures can be exploited in the creation of nanodevices and materials with enhanced surface area for drug loading .
DNA-Based Hybrid Biomaterials
The compound can be functionalized to create DNA-based hybrid biomaterials. These materials have broad applicative prospects in biomedicine, clinical diagnosis, and as components of nanodevices due to their high modification capacity via programmable Watson–Crick base-pairing .
Cancer Treatment
In the field of cancer treatment, 3-Amino-6-methylpiperidin-2-one may be utilized to explore nano-bio interfacial interactions with biological components. This is crucial for guiding safe applications and developing new therapeutic strategies .
Future Directions
properties
IUPAC Name |
3-amino-6-methylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-2-3-5(7)6(9)8-4/h4-5H,2-3,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJYIUVEEKMLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methylpiperidin-2-one | |
CAS RN |
45673-16-3 | |
Record name | 3-amino-6-methylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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